

Application Notes and Protocols for Testing Dermcidin Activity in High-Salt Conditions

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Compound of Interest

Compound Name: Dermcidin

Cat. No.: B1150715

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Introduction

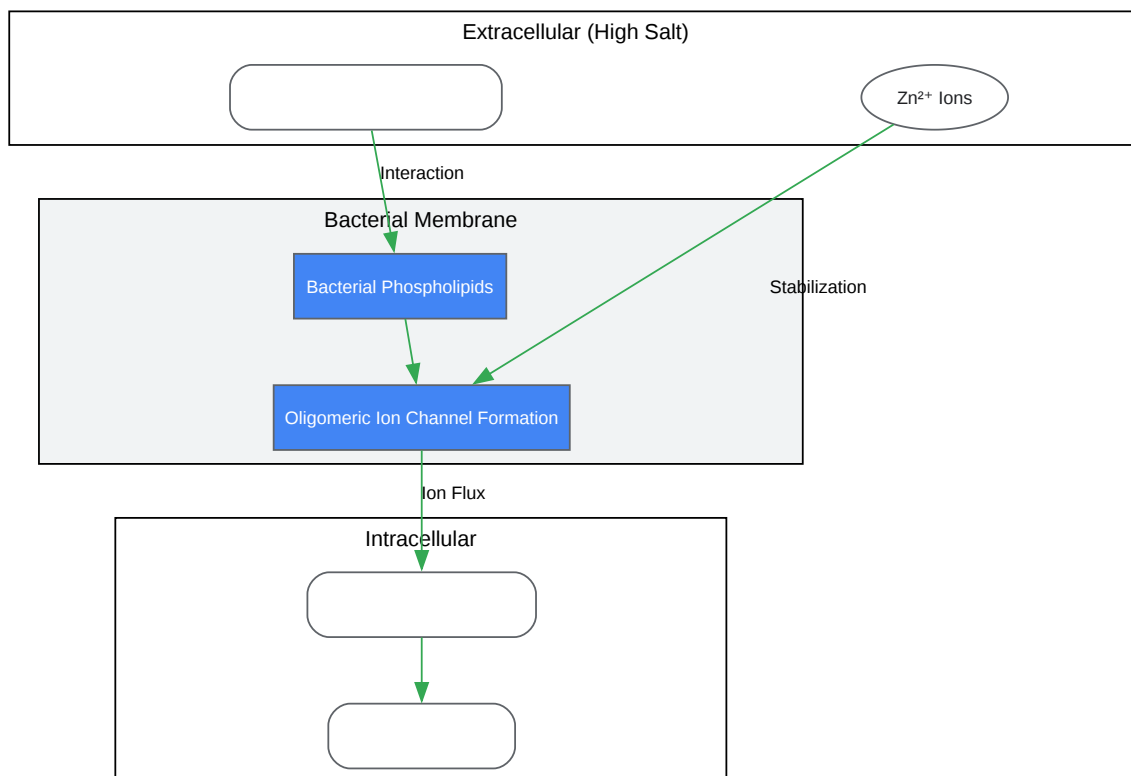
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the precursor protein is proteolytically processed into several smaller peptides, including the well-characterized anionic peptide DCD-1L.[1][4] A remarkable feature of DCD-1L is its sustained antimicrobial activity over a broad pH range and in high-salt concentrations, conditions that mimic human sweat and often inhibit the function of other AMPs.[1][2][5] This makes **Dermcidin** a compelling subject for research and development of novel antimicrobial agents.

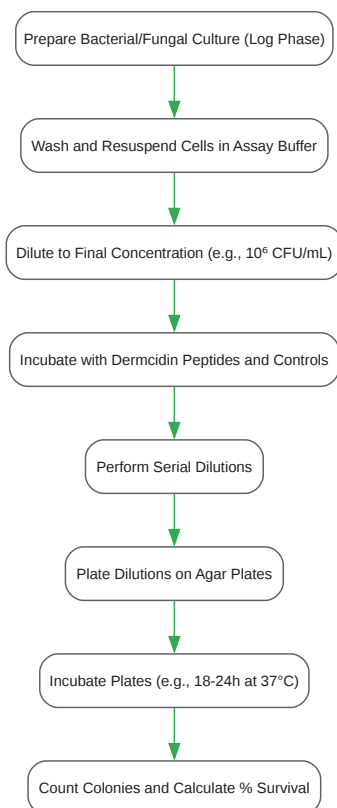
These application notes provide detailed protocols for assessing the antimicrobial activity of **Dermcidin** and its derivatives, with a specific focus on high-salt environments. The methodologies are based on established colony-forming unit (CFU) assays and membrane permeabilization assessments.

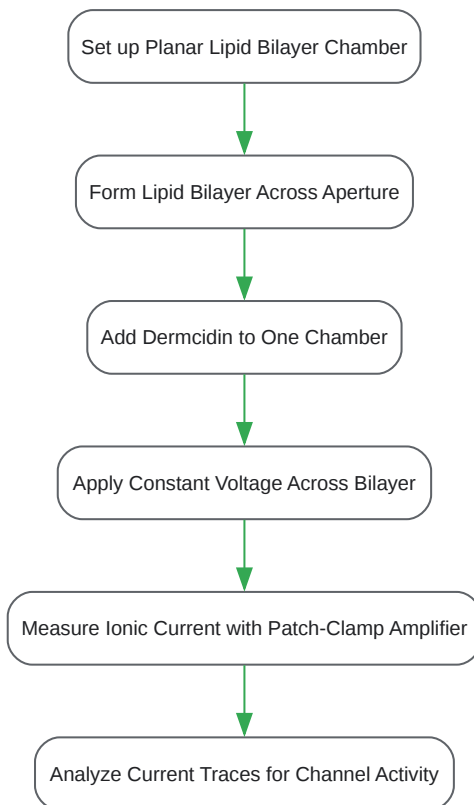
Mechanism of Action in High-Salt Conditions

Unlike many cationic AMPs that rely on electrostatic attraction to negatively charged bacterial membranes, the anionic DCD-1L employs a distinct mechanism. Evidence suggests that DCD-1L interacts with bacterial membrane phospholipids, leading to the formation of zinc-stabilized oligomeric ion channels.[5][6] This channel formation disrupts the bacterial membrane potential, causing depolarization and ultimately leading to bacterial cell death, without

necessarily forming large pores.^{[4][6]} This mode of action is notably independent of the peptide's net charge and is effective even in the high ionic strength environment of sweat.^{[1][5]}







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